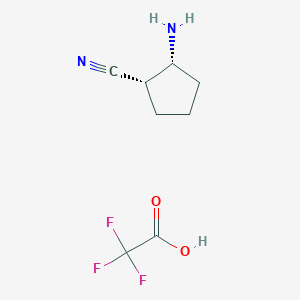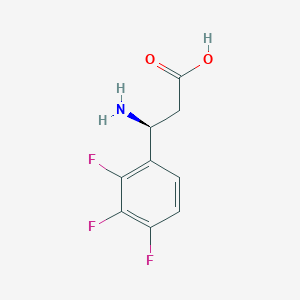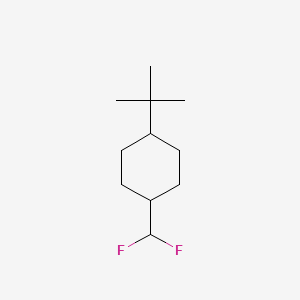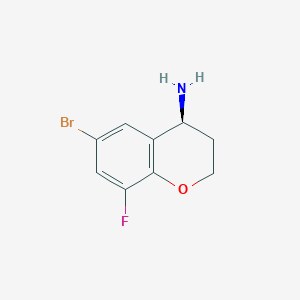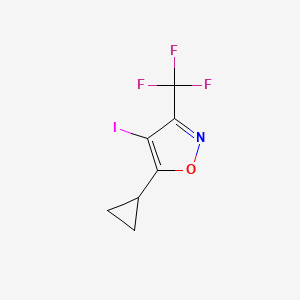![molecular formula C14H19NO2 B13051163 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene is an organic compound with the molecular formula C14H19NO2 It is characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-ethylcyclohexyl group
準備方法
The synthesis of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-ethylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.
化学反応の分析
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Oxidation: The ethyl group on the cyclohexyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various acids and bases. Major products formed from these reactions include 1-amino-4-[(1S,4R)-4-ethylcyclohexyl]benzene and 1-nitro-4-[(1S,4R)-4-carboxycyclohexyl]benzene.
科学的研究の応用
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various derivatives and functionalized compounds, which can be used in further chemical studies and applications.
Biology: The compound can be used in the study of nitroaromatic compounds’ effects on biological systems, including their potential toxicity and metabolic pathways.
Medicine: Research into nitroaromatic compounds often explores their potential as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound may be used in the development of materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group influences the reactivity of the benzene ring by withdrawing electron density, making the ring less reactive towards electrophiles.
Molecular targets and pathways involved in its biological effects may include interactions with enzymes and proteins that metabolize nitroaromatic compounds, leading to the formation of reactive intermediates that can affect cellular functions.
類似化合物との比較
Similar compounds to 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene include other nitroaromatic compounds with different substituents on the benzene ring or cyclohexyl group. Examples include:
- 1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-isopropylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-tert-butylcyclohexyl]benzene
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications compared to other similar compounds.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-(4-ethylcyclohexyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3 |
InChIキー |
UMUPFEXIOPFFLT-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)

![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)


